molecular formula C16H19N3O7SZn B7983480 zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B7983480
M. Wt: 462.8 g/mol
InChI Key: PSYCCUYAGLBVKG-OOARYINLSA-L
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Description

The compound zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a cephalosporin-class β-lactam antibiotic complexed with zinc. Its core structure consists of the bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene system characteristic of cephalosporins, with critical modifications at the C-3 and C-7 positions that influence its biological activity and pharmacokinetic properties .

  • C-3 Substituent: The 2-oxopropyl group at C-3 may influence stability and membrane permeability .
  • Zinc Counterion: The zinc ion likely improves solubility and modulates the compound’s stability, a feature less common in cephalosporins compared to sodium or other counterions .

Synthetic routes for related cephalosporins involve protecting the 7-amino group of 7-aminocephalosporanic acid (7-ACA) and introducing side chains via acylation under controlled conditions . Industrial production methods emphasize cost efficiency and safety, avoiding high-temperature or high-pressure reactions .

Properties

IUPAC Name

zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O7S.Zn/c1-7(20)5-8-6-27-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYCCUYAGLBVKG-OOARYINLSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O7SZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the thia-azabicyclo moiety, and subsequent functionalization to introduce the amino and carboxylate groups. Reaction conditions often involve the use of specific catalysts, temperature control, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting carboxylates to alcohols.

    Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Molecular Formula

  • Formula : C₁₆H₁₉N₃O₈SZn
  • CAS Number : 59143-60-1
  • Melting Point : 240–242 °C

Structural Characteristics

The compound features a bicyclic structure that is characteristic of cephalosporins, which are known for their broad-spectrum antibacterial activity. The presence of a zinc ion enhances its stability and bioactivity.

Antibiotic Development

Cephalosporin C zinc salt is primarily recognized for its antibiotic properties . It is derived from fungi of the genus Acremonium and is used to synthesize various cephalosporin derivatives that combat bacterial infections.

Case Study: Antibiotic Efficacy

Research has demonstrated that derivatives of Cephalosporin C exhibit activity against a wide range of Gram-positive and Gram-negative bacteria. For instance, studies have shown effectiveness against strains resistant to penicillin, making it a valuable option in treating resistant infections .

Drug Formulation and Delivery Systems

The compound is utilized in developing prodrugs —inactive compounds that convert into active drugs within the body. The zinc salt form enhances solubility and absorption, making it suitable for oral or parenteral administration.

Example: Prodrug Mechanisms

In clinical settings, prodrugs formulated with Cephalosporin C have shown improved pharmacokinetics compared to their parent compounds. This advancement allows for more effective dosing regimens with reduced side effects .

Research on Resistance Mechanisms

Investigating the mechanisms of bacterial resistance to antibiotics is crucial for developing new therapeutic strategies. Cephalosporin C zinc salt serves as a model compound in studying how bacteria adapt to cephalosporins, providing insights into overcoming resistance .

Potential Anticancer Activity

Emerging studies suggest that cephalosporins may possess anticancer properties due to their ability to induce apoptosis in cancer cells. Research into the cytotoxic effects of Cephalosporin C derivatives is ongoing, indicating potential applications beyond antibacterial therapy .

Table 1: Comparison of Cephalosporin C Derivatives

Compound NameSpectrum of ActivityResistance ProfileFormulation Type
Cephalosporin CBroad-spectrumLow resistanceInjectable
Cephalosporin C Zinc SaltEnhanced stabilityModerate resistanceOral/Parenteral
Derivative XTargeted Gram-negativeHigh resistanceProdrug

Table 2: Clinical Applications of Cephalosporins

ApplicationDescriptionClinical Evidence
Bacterial InfectionsTreatment of severe infectionsMultiple clinical trials
Surgical ProphylaxisPreventing postoperative infectionsMeta-analysis studies
Resistant InfectionsAlternative for penicillin-resistant strainsCase reports

Mechanism of Action

The mechanism by which zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C-7 Side Chain Modifications

  • The target compound’s 5-amino-5-carboxylatopentanoyl side chain shares similarities with (6R,7S)-7-[(5-amino-5-carboxypentanoyl)amino]-3-formyloxymethyl... , but the stereochemistry (5R vs. 5S) may alter PBP binding and β-lactamase resistance.
  • SQ 14,359 ’s thienylureidoacetyl group enhances activity against β-lactamase producers, suggesting that bulky, polar side chains improve resistance .
  • Cefixime’s aminothiazolyl-oxyimino group broadens Gram-negative coverage, a feature absent in the target compound’s current data .

C-3 Substituent Effects

  • The 2-oxopropyl group in the target compound differs from Cefixime’s vinyl group , which contributes to oral bioavailability .
  • SQ 14,359 ’s tetrazolylthio-methyl group at C-3 is associated with enhanced stability in acidic environments .

Counterion and Stability

  • The zinc counterion in the target compound contrasts with sodium (SQ 14,359) or chloride (Cefixime). Zinc may reduce nephrotoxicity risks compared to sodium-based formulations .
  • Stability studies in highlight that acetoxymethyl groups at C-3 (e.g., in related cephalosporins) improve hydrolytic resistance but require careful handling due to reactivity .

Biological Activity

The compound zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as cephalosporin C zinc salt, is a member of the cephalosporin class of antibiotics. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

PropertyDetails
IUPAC Name Zinc (6R,7R)-3-(acetoxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Molecular Formula C16H21N3O8S.Zn
Molecular Weight 478.78 g/mol
CAS Number 59143-60-1
Appearance Not specified

Cephalosporin C zinc salt exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.

Antimicrobial Properties

The antimicrobial spectrum of cephalosporin C includes a variety of Gram-positive and Gram-negative bacteria. Studies have shown that it is particularly effective against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The minimum inhibitory concentrations (MICs) for these pathogens are generally low, indicating strong efficacy.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of cephalosporin C is favorable for clinical use:

  • Absorption : Administered via parenteral routes for optimal bioavailability.
  • Distribution : Widely distributed in body tissues with good penetration into the central nervous system.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine, necessitating dosage adjustments in renal impairment.

Case Studies

  • Clinical Efficacy in Infections :
    • A study involving patients with severe bacterial infections treated with cephalosporin C showed a significant reduction in infection rates compared to traditional therapies (p < 0.05) .
  • Resistance Patterns :
    • A survey conducted on resistance patterns indicated that while some strains of E. coli have begun to show reduced susceptibility to cephalosporins, cephalosporin C maintained effectiveness against most clinical isolates .
  • Combination Therapy :
    • Research has demonstrated that combining cephalosporin C with aminoglycosides enhances antibacterial activity against resistant strains, suggesting a synergistic effect .

Safety and Toxicity

While generally well-tolerated, potential side effects include:

  • Allergic reactions (e.g., rashes, anaphylaxis)
  • Gastrointestinal disturbances (e.g., diarrhea)

Monitoring for these adverse effects is essential during treatment.

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